The isocyanide functionality (N=C) in 1-(Isocyanomethyl)-1H-benzotriazole makes it a potential reactant for various organic syntheses. Isocyanides are known for their ability to participate in Cycloaddition Reactions: to form heterocyclic rings. They can also react with Nucleophiles: to form new carbon-nitrogen bonds.
The benzotriazole ring in the molecule possesses good chelating properties, meaning it can bind to metal ions. This suggests that 1-(Isocyanomethyl)-1H-benzotriazole could be explored for the design of ligands for metal catalysts used in organic reactions.
The aromatic nature and the presence of nitrogen atoms in 1-(Isocyanomethyl)-1H-benzotriazole suggest potential applications in material science. Aromatic compounds are often used in the development of Organic Light-Emitting Diodes (OLEDs): and other functional materials.
1-(Isocyanomethyl)-1H-benzotriazole is a heterocyclic compound characterized by its unique structure, which combines a benzotriazole moiety with an isocyanomethyl group. Its chemical formula is C₉H₈N₄, and it has a molecular weight of 158.16 g/mol. The compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.
There is no current information available regarding the specific mechanism of action of 1-(Isocyanomethyl)-1H-benzotriazole in biological systems or its interaction with other compounds.
1-(Isocyanomethyl)-1H-benzotriazole can undergo several chemical transformations:
Research indicates that 1-(Isocyanomethyl)-1H-benzotriazole exhibits biological activity, particularly in the context of medicinal chemistry. Its derivatives have shown promise as:
The synthesis of 1-(Isocyanomethyl)-1H-benzotriazole typically involves the following steps:
1-(Isocyanomethyl)-1H-benzotriazole has several notable applications:
Studies on the interactions of 1-(Isocyanomethyl)-1H-benzotriazole with other molecules are crucial for understanding its potential applications. Interaction studies often focus on:
Several compounds share structural similarities with 1-(Isocyanomethyl)-1H-benzotriazole. Here are some notable examples:
The uniqueness of 1-(Isocyanomethyl)-1H-benzotriazole lies in its specific combination of the benzotriazole framework with an isocyanomethyl group, which enhances its reactivity and potential applications compared to other similar compounds. This distinct structure allows it to participate in diverse
Benzotriazole derivatives have evolved from industrial corrosion inhibitors to pivotal intermediates in medicinal chemistry and materials science. The parent compound, benzotriazole, was first synthesized in 1889 by G. Schultz. Initially valued for forming protective films on metal surfaces, its biological activity emerged in the mid-20th century, particularly in antimicrobial and antifungal applications. The structural versatility of benzotriazole—featuring a triazole ring fused to a benzene ring—allowed for functionalization at the 1-position, enabling the synthesis of derivatives like 1-(isocyanomethyl)-1H-benzotriazole.
Isocyanides, structurally analogous to carbon monoxide, gained prominence as reactive intermediates in organic synthesis. Their ability to participate in multicomponent reactions (e.g., Ugi and Passerini reactions) and form stable metal complexes made them indispensable in constructing nitrogen-rich heterocycles. The integration of isocyanide groups with benzotriazole scaffolds introduced novel reactivity, particularly in coordination chemistry and materials science.
The synthesis of 1-(isocyanomethyl)-1H-benzotriazole involves reacting benzotriazole with isocyanide precursors. Early methods employed formamide and chlorotrimethylsilane to generate intermediates, followed by dehydration with reagents like phosphorus oxychloride. The compound’s structure, confirmed by NMR and IR spectroscopy, features a benzotriazole core linked to an isocyanomethyl group (C₈H₆N₄).
Synthetic Method | Conditions | Yield | Key References |
---|---|---|---|
Formamide + chlorotrimethylsilane | Phosphorus oxychloride, triethylamine | 36–52% | |
Solvent-free alkylation | Isocyanide precursors, polar aprotic solvents | >90% |
1-(Isocyanomethyl)-1H-benzotriazole’s utility spans coordination chemistry, materials science, and synthetic intermediacy. Early studies highlighted its role in forming silver(I) coordination polymers, leveraging the benzotriazole moiety’s bridging capabilities. Later advancements utilized it as a UV stabilizer in polymers and a ligand in catalysis.
The molecular orbital configuration of 1-(Isocyanomethyl)-1H-benzotriazole represents a complex interplay between the benzotriazole aromatic system and the pendant isocyanide functional group. The compound features a distinctive electronic structure characterized by the fusion of benzene and triazole rings with an attached isocyanomethyl substituent [1] [2] [3].
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels provide critical insights into the electronic behavior of this compound. Based on computational studies of related benzotriazole derivatives, the HOMO energy is typically positioned around -5.35 to -5.48 eV, while the LUMO energy ranges from -1.86 to -2.47 eV, resulting in energy gaps of approximately 2.96 to 3.49 eV [4]. These values indicate moderate reactivity and electronic stability characteristics.
The isocyanide functional group contributes unique orbital characteristics to the overall molecular system. Isocyanides possess a distinctive combination of frontier orbitals: a carbon-centered HOMO σ orbital serving as an electron pair donor (nucleophile), an energetically accessible π-CN orbital pair (HOMO-1) with large orbital coefficients on carbon, and low-energy π*-CN orbitals functioning as acceptor partners [5]. This amphiphilic electronic nature allows the isocyanide carbon to act as both nucleophile and electrophile depending on the interaction partner.
The benzotriazole moiety exhibits characteristic frontier orbital distributions, with π-electron delocalization extending across both the benzene and triazole rings. The molecular orbital configuration shows significant contribution from nitrogen lone pairs within the triazole ring system, which influences the overall electronic properties and reactivity patterns [6].
The electron density distribution in 1-(Isocyanomethyl)-1H-benzotriazole exhibits complex patterns reflecting the contributions from both aromatic and heteroatomic centers. The benzotriazole ring system demonstrates extensive π-electron delocalization, with electron density concentrated at the nitrogen centers and distributed throughout the fused ring structure [7].
The isocyanide carbon atom displays unique electron density characteristics due to its formal positive charge in the resonance structure [C-]≡[N+]. This creates a distinctive electrostatic environment where the carbon center possesses both nucleophilic character through its σ lone pair and electrophilic character through the π* orbitals [5]. The electron density distribution around this carbon is significantly influenced by the adjacent benzotriazole system through the methylene bridge.
Quantum chemical calculations reveal that the positive and negative regions in the molecular orbitals are distributed differently across the molecular framework. In the HOMO, electron density is primarily localized on the benzotriazole aromatic system, while the LUMO shows significant contribution from the isocyanide functionality and the connecting methylene group [8].
The molecular electrostatic potential surface maps indicate regions of varying electron density, with the nitrogen atoms of the triazole ring serving as electron-rich centers, while the isocyanide carbon presents as an electron-deficient region. This distribution pattern significantly influences the compound's reactivity and intermolecular interaction capabilities.
Benzotriazole derivatives exist in dynamic tautomeric equilibrium, and 1-(Isocyanomethyl)-1H-benzotriazole participates in this phenomenon through prototropic shifts within the triazole ring system. The compound can theoretically exist in three tautomeric forms: the N(1)-H, N(2)-H, and N(3)-H forms, though the N(1)-H and N(3)-H forms are degenerate in the absence of asymmetric substitution [9] [10].
Computational studies using Hartree-Fock, MP2, B3LYP, and coupled cluster methodologies have established that the 1H tautomer is energetically preferred in benzotriazole systems. The inclusion of zero-point energy corrections is essential for accurate tautomeric energy predictions, consistently favoring the 1H form [9]. For 1-(Isocyanomethyl)-1H-benzotriazole, the substitution at the N(1) position effectively locks the molecule in the 1H tautomeric form, eliminating the tautomeric equilibrium.
The tautomeric stability is influenced by several factors including hydrogen bonding interactions, electronic delocalization effects, and steric considerations imposed by the isocyanomethyl substituent. The N(1) substitution pattern prevents proton migration to this position, fundamentally altering the tautomeric landscape compared to unsubstituted benzotriazole [11] [10].
Experimental evidence from 13C NMR studies indicates that benzotriazole derivatives exhibit prototropic equilibrium rates in the medium exchange regime of 300-3000 s⁻¹ in solution. However, the N(1) substitution in 1-(Isocyanomethyl)-1H-benzotriazole eliminates this dynamic behavior, resulting in a fixed tautomeric structure [12].
While specific crystallographic data for 1-(Isocyanomethyl)-1H-benzotriazole are not available in the current literature, analysis of related benzotriazole derivatives provides valuable insights into expected crystallographic parameters. Benzotriazole-containing compounds consistently exhibit monoclinic crystal systems as the predominant crystallographic arrangement [13] [14] [15].
Representative benzotriazole derivatives demonstrate characteristic unit cell parameters. Benzotriazol-2-ylacetic acid crystallizes in the monoclinic space group P2₁/c with unit cell parameters: a = 9.94(2) Å, b = 8.48(2) Å, c = 10.63(2) Å, β = 112.6(1)°, and Z = 4 [13]. Similarly, 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol adopts the same space group with parameters: a = 11.7934(9) Å, b = 14.3002(14) Å, c = 8.4444(8) Å, β = 106.243(5)°, V = 1367.3(2) ų, and Z = 4 [14] [15].
The molecular dimensions of 1-(Isocyanomethyl)-1H-benzotriazole, with molecular formula C₈H₆N₄ and molecular weight 158.16 g/mol, suggest unit cell parameters within the typical range for benzotriazole derivatives. The predicted collision cross sections indicate a compact molecular structure with values ranging from 126.3 to 180.4 Ų depending on the ionization adduct [3].
Based on structural analogy with related compounds, 1-(Isocyanomethyl)-1H-benzotriazole likely adopts a monoclinic crystal system with P2₁/c space group symmetry. The unit cell dimensions would be expected to accommodate four molecules (Z = 4) with cell parameters in the range of a = 9-12 Å, b = 8-15 Å, c = 8-12 Å, and β angles between 105-115°.
Hydrogen bonding networks play a crucial role in the crystal packing of benzotriazole derivatives, and 1-(Isocyanomethyl)-1H-benzotriazole is expected to participate in similar intermolecular interactions. The compound possesses multiple hydrogen bond acceptor sites through the nitrogen atoms of the triazole ring and the isocyanide nitrogen, while lacking traditional hydrogen bond donor groups due to the N(1) substitution pattern [16].
Related benzotriazole structures demonstrate various hydrogen bonding motifs. Benzotriazol-2-ylacetic acid forms infinite chains parallel to the b-axis through strong O-H···N hydrogen bonds with lengths of 2.70 Å [13]. The benzotriazole nitrogen atoms consistently serve as hydrogen bond acceptors, forming networks that stabilize the crystal structure [17].
In 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, intermolecular N···HO hydrogen bonds are preferred over intramolecular alternatives, creating extended network structures. The compound crystallizes with intermolecular hydrogen bonding distances typical for N···H-O interactions [14] [15].
For 1-(Isocyanomethyl)-1H-benzotriazole, the hydrogen bonding network would primarily involve the triazole nitrogen atoms (N2 and N3) as acceptors and any available C-H donors from neighboring molecules. The isocyanide nitrogen may also participate as a hydrogen bond acceptor, though its linear geometry and electronic characteristics may influence the bonding geometry [5].
The absence of traditional N-H donors in this compound suggests that C-H···N hydrogen bonds would dominate the intermolecular interactions. Such interactions, while weaker than conventional hydrogen bonds, are sufficient to generate stable crystal packing arrangements as observed in related benzotriazole derivatives [18].
Non-covalent interactions beyond hydrogen bonding significantly contribute to the crystal stability of 1-(Isocyanomethyl)-1H-benzotriazole. The benzotriazole aromatic system readily participates in π-π stacking interactions, which are fundamental to the packing arrangements observed in related structures [19] [20].
π-π stacking interactions between benzotriazole fragments typically occur with centroid-centroid distances of 3.381-3.593 Å, as observed in polymorphic forms of benzotriazole derivatives [18]. These interactions can adopt either face-to-face (sandwich) or parallel-displaced configurations, with the latter being energetically preferred due to reduced electrostatic repulsion [20] [21].
Van der Waals forces play an important role in the crystal packing of benzotriazole compounds. Computational studies reveal that van der Waals interactions contribute significantly to the stability of benzotriazole assemblies, particularly in systems where hydrogen bonding is limited [22]. The compact molecular structure of 1-(Isocyanomethyl)-1H-benzotriazole, with its molecular weight of 158.16 g/mol, suggests efficient van der Waals contacts in the crystalline state.
The isocyanide functionality introduces unique non-covalent interaction possibilities. Isocyanides can engage in dipole-dipole interactions through their polar C≡N bond and may participate in weak C···C contacts with neighboring aromatic systems. The linear geometry of the isocyanide group influences the overall molecular packing by creating directional constraints [5].
C-H···π interactions between the methylene bridge and neighboring aromatic systems represent another significant non-covalent interaction type. These interactions, while individually weak, collectively contribute to the overall crystal stability and influence the molecular packing patterns observed in benzotriazole derivatives [23].
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